Product packaging for dimethyl[(1,3-thiazol-5-yl)methyl]amine(Cat. No.:CAS No. 365996-59-4)

dimethyl[(1,3-thiazol-5-yl)methyl]amine

Cat. No.: B6228276
CAS No.: 365996-59-4
M. Wt: 142.2
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Description

Contextualization of the 1,3-Thiazole Scaffold in Medicinal Chemistry Research

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. globalresearchonline.netfabad.org.tr Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. researchgate.net The thiazole (B1198619) moiety is a key structural component in numerous natural products, most notably Thiamine (Vitamin B1), which is essential for cellular metabolism. nih.govnih.gov

The significance of the thiazole scaffold is underscored by its presence in a diverse range of FDA-approved drugs. fabad.org.tr These compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netmdpi.com The structural versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance efficacy and selectivity. fabad.org.tr This inherent adaptability has made the thiazole nucleus a subject of intense and sustained interest in both academic and industrial drug discovery programs. fabad.org.trnih.gov

Historical Development of Thiazole Derivatives in Academic Drug Discovery Programs

The exploration of thiazole chemistry has a rich history, with foundational synthesis methods such as the Hantzsch thiazole synthesis, first described in the late 19th century, still being widely used and adapted today. researchgate.net This classical method, involving the condensation of α-haloketones with thioamides, provided a reliable and versatile route to a wide range of thiazole derivatives, thereby catalyzing their investigation in various scientific domains. researchgate.netresearchgate.net

In the realm of academic drug discovery, the initial focus was often on derivatives of naturally occurring thiazoles and the synthesis of analogs of established drugs. The discovery of the thiazole ring in penicillins and the subsequent development of synthetic and semi-synthetic antibiotics marked a significant milestone. Over the decades, academic research has expanded to explore novel thiazole derivatives with a wide spectrum of biological activities. For instance, the development of thiazolidinediones as antidiabetic agents and the investigation of aminothiazoles as kinase inhibitors for cancer therapy highlight the successful translation of academic research into clinically relevant applications. mdpi.com These programs have systematically explored how different substitution patterns on the thiazole ring influence biological activity, leading to the identification of numerous lead compounds for various diseases. nih.govmdpi.com

Significance and Scope of Advanced Research on Dimethyl[(1,3-thiazol-5-yl)methyl]amine and its Analogs

While a substantial body of research exists for the thiazole scaffold in general, advanced research is now focusing on more specific and complex derivatives like this compound. The significance of this particular compound and its analogs lies in the unique combination of the thiazole core with a dimethylaminomethyl substituent at the 5-position. This structural motif is of particular interest as it can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic properties.

The substitution at the 5-position of the thiazole ring is known to be crucial for the biological activity of many compounds. For instance, research into various 5-substituted thiazole derivatives has revealed their potential as anticancer and antimicrobial agents. nih.govmdpi.com The methylamine (B109427) side chain, in particular, can serve as a key interaction point with biological macromolecules.

The scope of research on this compound and its analogs encompasses their synthesis, structural elucidation, and evaluation of their biological activities against a range of therapeutic targets. While specific studies focusing solely on this compound are not extensively reported in mainstream literature, research on closely related analogs provides valuable insights into its potential. The synthesis of structurally similar compounds, such as those derived from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, demonstrates the chemical accessibility of this class of molecules. mdpi.com

The table below presents a selection of thiazole derivatives with substitutions at or related to the 5-position, highlighting the diverse biological activities being explored in this chemical space.

Compound ClassBiological Activity InvestigatedReference
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineAntimicrobial mdpi.com
Thiazole-5-carboxamide derivativesAnticancer mdpi.com
2-Amino-4,5-diarylthiazole derivativesAntifungal (Anti-Candida albicans) nih.gov
Thiazolo[5,4-d]pyrimidine derivativesAdenosine A1 and A2A Receptor Affinity (for depression models) nih.gov
1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-onePrecursor for thiazole derivatives ekb.eg

This ongoing research into 5-substituted thiazole analogs paves the way for a deeper understanding of the structure-activity relationships that govern their therapeutic potential, and by extension, suggests promising avenues for the investigation of this compound.

Properties

CAS No.

365996-59-4

Molecular Formula

C6H10N2S

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Dimethyl 1,3 Thiazol 5 Yl Methyl Amine

Retrosynthetic Analysis of the Dimethyl[(1,3-thiazol-5-yl)methyl]amine Core

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection point is the carbon-nitrogen bond of the dimethylamine (B145610) group. This leads to two key synthons: a (1,3-thiazol-5-yl)methyl electrophile and a dimethylamine nucleophile.

A further disconnection of the thiazole (B1198619) ring itself, following the principles of the well-established Hantzsch thiazole synthesis, breaks the ring into two components. youtube.com This involves a disconnection between the sulfur atom and the C5 carbon, and between the nitrogen atom and the C2 carbon. This leads to a thioamide synthon (specifically, thioformamide (B92385) or a synthetic equivalent) and a 3-halo-1,1-dimethoxyacetone or a similar α-haloketone/aldehyde equivalent, which upon reaction would form the thiazole core.

An alternative disconnection strategy for the thiazole ring could be based on the Cook-Heilbron synthesis. wikipedia.org This approach involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent. wikipedia.org This would lead to different starting materials, highlighting the versatility in synthetic planning.

Contemporary Synthetic Routes to this compound and Related Thiazole-Amine Systems

The synthesis of thiazole derivatives has evolved significantly, with modern methodologies focusing on efficiency, sustainability, and the generation of molecular diversity.

Multi-step sequences are commonly employed for the construction of complex thiazole derivatives. nih.gov A general and adaptable strategy for synthesizing compounds like this compound involves the initial construction of the thiazole ring, followed by functionalization at the C5 position.

For instance, the Hantzsch synthesis remains a cornerstone, reacting an α-haloketone with a thioamide. wikipedia.org Subsequent steps would involve the introduction of the aminomethyl group. This could be achieved by Vilsmeier-Haack formylation of the thiazole ring at C5, followed by reductive amination with dimethylamine. Each step in such a sequence requires careful optimization of reaction conditions—such as solvent, temperature, and stoichiometry—to maximize yield and purity.

Multi-component reactions (MCRs) offer a more streamlined approach by combining three or more reactants in a single pot to form the desired product, minimizing intermediate isolation steps. nih.govnih.gov For example, a one-pot synthesis could potentially involve the reaction of an appropriate aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a suitable catalyst. nih.gov

The choice of catalyst plays a pivotal role in modern organic synthesis, influencing reaction rates, selectivity, and environmental impact. For thiazole synthesis, a range of catalysts have been explored. Traditional methods often relied on acid or base catalysis. However, contemporary research emphasizes the use of transition-metal catalysts, such as palladium and copper, for cross-coupling reactions to introduce substituents onto the thiazole ring. organic-chemistry.org For example, palladium(II) acetate (B1210297) has been shown to be highly efficient in the direct arylation of thiazole derivatives. organic-chemistry.org

Furthermore, the development of organocatalysts, such as L-proline, has provided a metal-free alternative for the synthesis of amino thiazoles. scientific.net These catalysts are often less toxic and more environmentally benign. scientific.net The use of heterogeneous catalysts, like copper silicate, is also gaining traction as they can be easily recovered and reused, contributing to more sustainable processes. rsc.org

The development of analogs and derivatives of this compound is driven by the need to explore structure-activity relationships for various biological targets.

Modifications to the 1,3-thiazole ring can be achieved through various synthetic strategies, allowing for the introduction of a wide range of functional groups at different positions.

C2-Position: The C2 position of the thiazole ring is readily functionalized. For instance, 2-aminothiazoles can be synthesized via the Hantzsch reaction using thiourea. nih.gov The amino group can then be further modified, for example, through acylation or alkylation. nih.gov Alternatively, 2-lithiothiazoles, generated by metal-halogen exchange from 2-bromothiazole, serve as versatile nucleophiles for introducing various substituents. wikipedia.org

C4-Position: The C4 position is often substituted through the choice of the α-haloketone used in the Hantzsch synthesis. By varying the substituent on the α-carbon of the ketone, a diverse array of C4-substituted thiazoles can be accessed.

C5-Position: The C5 position can be functionalized through electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, although the reactivity is influenced by the substituents already present on the ring. The formylation of the C5-position followed by further reactions is a common strategy to introduce carbon-based substituents.

The following table summarizes some of the key synthetic reactions for modifying the thiazole ring:

ReactionReagents/CatalystsPosition(s) FunctionalizedReference(s)
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideC2, C4, C5 wikipedia.org
Cook-Heilbron Synthesisα-Aminonitrile, Carbon DisulfideC2, C4, C5 wikipedia.org
Direct C-H ArylationPalladium CatalystsC2, C5 wikipedia.org
Vilsmeier-Haack ReactionPOCl₃, DMFC5N/A
Metal-Halogen Exchangen-BuLiC2 wikipedia.org

Rational Design and Synthesis of this compound Analogs and Derivatives

Functionalization of the Dimethylamino Moiety

The dimethylamino group of this compound, while seemingly simple, offers avenues for structural modification, although direct functionalization can be challenging. Key transformations often involve the nitrogen atom's lone pair of electrons.

One common reaction is N-alkylation , which leads to the formation of quaternary ammonium (B1175870) salts, known as thiazolium cations. pharmaguideline.com This reaction typically proceeds by treating the parent amine with an alkyl halide. pharmaguideline.com The resulting positive charge is resonance-stabilized, with a significant portion located on the sulfur atom. pharmaguideline.com

Another potential transformation is N-oxidation . While not directly reported for this specific compound in the provided results, tertiary amines can generally be oxidized to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This transformation would introduce a new functional group and significantly alter the electronic properties of the molecule.

Diversification through Linker Chemistry and Scaffold Hopping Approaches

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com The thiazole ring itself is considered a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. ijper.orgmdpi.com this compound can serve as a valuable building block for creating diverse molecular architectures through linker chemistry and scaffold hopping.

Linker Chemistry involves connecting the thiazole moiety to other chemical entities through a linker. The methylene (B1212753) bridge between the thiazole ring and the dimethylamino group can be a point of attachment, or the entire dimethylaminomethyl group can act as a side chain on a larger molecular scaffold. For instance, the synthesis of novel thiazole pyrimidine (B1678525) derivatives has been achieved through multistep reactions starting from functionalized thiazoles.

Scaffold hopping aims to replace a core molecular structure (scaffold) with a different one while retaining similar biological activity. nih.gov This strategy is employed to explore new chemical space, improve properties like solubility or metabolic stability, or circumvent existing patents. The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] pharmaguideline.comnumberanalytics.comresearchgate.nettriazole, highlights the potential for using functionalized thiazoles as starting points for creating new scaffolds. nih.gov The commercialization of sulfonylated thiazolotriazoles demonstrates their utility as versatile building blocks for such strategies. nih.gov

The following table outlines examples of how thiazole derivatives are used in creating diverse chemical structures.

Starting Material ClassReaction TypeResulting StructureReference
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneReaction with heterocyclic aminesDi- and trithiazole moieties mdpi.comnih.govmdpi.com
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesCyclization with trifluoroacetic anhydrideThiazole pyrimidine derivatives
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneReaction with o-aminothiophenol5-(4H-Benzo[b] numberanalytics.combenthamdirect.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine mdpi.com

Mechanistic Investigations of Novel Cyclization and Coupling Reactions in Thiazole Synthesis

The synthesis of the thiazole ring is a cornerstone of preparing this compound and its derivatives. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

The most well-known method for thiazole synthesis is the Hantzsch synthesis , which involves the cyclization of an α-halocarbonyl compound with a thioamide or a related N-C-S fragment. nih.govyoutube.com The mechanism proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com Kinetic studies of Hantzsch-type reactions have been performed to elucidate the reaction order and thermodynamic parameters, providing deeper insight into the reaction mechanism. benthamdirect.com

Novel Cyclization Reactions have been developed to access functionalized thiazoles. One such method is a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols, which allows for the construction of functionalized thiazoles with high regioselectivity. acs.org Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly method for obtaining thiazole derivatives in high yields and short reaction times. nih.gov

Coupling Reactions are instrumental in the further functionalization of the thiazole ring. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for introducing aryl or alkyl substituents onto the thiazole core. numberanalytics.com These reactions typically involve a palladium or nickel catalyst. numberanalytics.com Direct C-H arylation of thiazoles using copper catalysis has also been reported, offering a more atom-economical approach to functionalization. organic-chemistry.org

The following table summarizes key mechanistic aspects of thiazole synthesis and functionalization.

Reaction TypeKey ReactantsCatalyst/ConditionsMechanistic HighlightsReferences
Hantzsch Thiazole Synthesisα-Halocarbonyl, ThioamideTypically base or acid-catalyzedS-alkylation followed by intramolecular cyclization and dehydration. benthamdirect.comnih.govyoutube.com
Copper-Catalyzed Three-Component CyclizationThioamide, Ynal, AlcoholCopper(I) saltFormation of new C-S, C-N, and C-O bonds in one pot. acs.org
Suzuki-Miyaura CouplingThiazole boronic acid/ester, Aryl/alkyl halidePalladium catalystFormation of a C-C bond between the thiazole ring and an aryl/alkyl group. numberanalytics.com
Direct C-H ArylationThiazole, Aryl iodideCopper iodide, Lithium tert-butoxideDirect functionalization of a thiazole C-H bond. organic-chemistry.org

Elucidation of Biological Mechanisms of Action of Dimethyl 1,3 Thiazol 5 Yl Methyl Amine

Identification and Validation of Molecular Targets in Pathogenic Organisms

The antimicrobial properties of thiazole (B1198619) derivatives are often linked to their ability to target and inhibit essential enzymes and proteins within pathogenic organisms. nih.govnih.gov The structural features of the thiazole ring, including its aromaticity and the presence of nitrogen and sulfur atoms, allow for diverse interactions with biological macromolecules. uq.edu.au

Thiazole-containing compounds have been shown to interfere with crucial biochemical pathways in pathogens. A primary mechanism is the inhibition of DNA synthesis and integrity. For instance, certain thiazole derivatives act as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes that are vital for bacterial DNA replication and segregation. nih.gov By targeting these enzymes, these compounds can induce a bactericidal effect. nih.gov

Another significant pathway affected by thiazole derivatives is cell wall biosynthesis. The enzyme MurB, which is involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a target for some thiazole compounds. nih.gov Inhibition of MurB disrupts cell wall formation, leading to cell lysis and death. Since MurB is absent in eukaryotes, it represents a selective target for antibacterial agents. nih.gov

The efficacy of thiazole derivatives often stems from their direct interaction with and inhibition of specific enzymes. The thiazole scaffold can serve as a framework for designing inhibitors of various protein kinases, which are crucial for cellular signaling pathways in both pathogens and cancer cells. nih.gov The planar nature of the thiazole ring and its ability to participate in hydrogen bonding and π-π stacking interactions contribute to its binding affinity within the active sites of these enzymes. uq.edu.au

In the context of antimicrobial activity, the inhibition of enzymes like DNA gyrase by thiazole derivatives has been quantified. For example, some derivatives have shown inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range against E. coli DNA gyrase. nih.gov Similarly, inhibition of protein kinases by thiazole-based compounds has been demonstrated with IC₅₀ values in the nanomolar range for certain cancer cell lines. acs.org

Molecular modeling and docking studies have provided insights into the binding modes of thiazole derivatives with their protein targets. These studies reveal that the thiazole ring can establish key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of an enzyme. researchgate.netnih.gov For instance, the nitrogen atom of the thiazole ring often acts as a hydrogen bond acceptor. uq.edu.au The substituents on the thiazole ring play a crucial role in determining the binding affinity and specificity. For example, modifications at the 5-position of the thiazole ring have been shown to influence the antimicrobial activity of the compounds. mdpi.com

Cellular and Subcellular Effects in In Vitro and Ex Vivo Research Models

The molecular interactions of thiazole derivatives translate into observable effects at the cellular and subcellular levels in various research models. nih.gov

Treatment with thiazole derivatives can lead to significant morphological changes in target cells. In bacteria, inhibition of cell wall synthesis or DNA replication can result in filamentation, cell elongation, or lysis. nih.gov In cancer cells, thiazole compounds have been observed to induce apoptosis, characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation. researchgate.netfao.org Studies on murine lymphoma cells treated with thiazole derivatives have shown structural changes such as disintegration of the nucleus and destruction of the plasma membrane. researchgate.netfao.org

Thiazole derivatives can profoundly impact essential cellular processes. As mentioned, the inhibition of DNA gyrase and topoisomerase IV directly disrupts DNA replication in bacteria. nih.gov In cancer cells, the inhibition of protein kinases can halt the cell cycle and prevent cell proliferation. nih.gov Furthermore, some thiazole derivatives have been shown to affect cellular metabolism. For example, they can interfere with mitochondrial function, leading to a decrease in the mitochondrial membrane potential and impacting cellular energy production. nih.govresearchgate.netfao.org

The broad range of biological activities exhibited by thiazole derivatives underscores the potential of dimethyl[(1,3-thiazol-5-yl)methyl]amine as a bioactive molecule. The specific nature and potency of its effects will ultimately depend on its unique substitution pattern and how it interacts with specific biological targets.

Molecular Basis of Resistance Mechanisms in Relevant Biological Systems

Resistance to therapeutic agents is a significant challenge in the treatment of various diseases, including cancer and infectious diseases. For thiazole-containing compounds, resistance can emerge through a variety of molecular mechanisms.

The development of resistance to bioactive compounds, including those with a thiazole core, is often rooted in genetic and epigenetic alterations within the target cells or microorganisms. These changes can lead to a reduction in drug efficacy over time.

Genetic Determinants:

Target Modification: Mutations in the gene encoding the target protein of a drug are a primary mechanism of resistance. For instance, if this compound were to act by inhibiting a specific enzyme, a point mutation in the enzyme's active site could reduce the compound's binding affinity, rendering it less effective.

Gene Amplification: Cells can develop resistance by increasing the number of copies of the gene that encodes the drug's target. This leads to an overproduction of the target protein, requiring higher concentrations of the drug to achieve the same inhibitory effect.

Activation of Alternative Pathways: Cancer cells, in particular, can develop resistance by activating signaling pathways that bypass the one targeted by the drug. This allows the cells to continue to proliferate despite the presence of the inhibitor.

Epigenetic Determinants:

DNA Methylation: Changes in the methylation patterns of DNA can alter gene expression. Hypermethylation of a tumor suppressor gene, for example, can silence its expression and contribute to drug resistance. Conversely, hypomethylation can lead to the overexpression of genes that promote resistance.

Histone Modification: Modifications to histone proteins, such as acetylation and methylation, can affect how tightly DNA is wound around them, thereby regulating gene expression. Changes in histone modification patterns can lead to the activation of resistance-conferring genes or the silencing of genes that promote drug sensitivity.

MicroRNA (miRNA) Regulation: miRNAs are small non-coding RNA molecules that can regulate gene expression. Altered expression of specific miRNAs has been linked to drug resistance by their ability to target and suppress the expression of genes involved in drug transport, metabolism, or apoptosis.

In addition to genetic and epigenetic changes, cells and microorganisms can develop resistance through various biochemical adaptations.

Biochemical Adaptations:

Metabolic Reprogramming: Cancer cells and microbes can alter their metabolic pathways to survive the stress induced by a drug. For example, they might switch to alternative energy sources or upregulate the production of molecules that counteract the drug's effects.

Increased DNA Repair: For compounds that damage DNA, an upregulation of DNA repair mechanisms can lead to resistance. This allows the cells to more efficiently repair the damage caused by the drug, reducing its cytotoxic effects.

Altered Drug Metabolism: The enzymatic modification of a drug can lead to its inactivation. For example, an increase in the activity of enzymes that metabolize this compound could reduce its intracellular concentration and efficacy.

Efflux Mechanisms:

A major mechanism of resistance is the active transport of drugs out of the cell by efflux pumps. These are transmembrane proteins that can recognize and extrude a wide range of substrates, including many anticancer and antimicrobial agents.

ATP-Binding Cassette (ABC) Transporters: This is a large family of efflux pumps that use the energy from ATP hydrolysis to transport substrates across cell membranes. P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-known member of this family and is responsible for resistance to a wide variety of drugs.

Major Facilitator Superfamily (MFS) Transporters: These transporters utilize the electrochemical gradient of ions, such as protons, to drive the efflux of drugs.

Small Multidrug Resistance (SMR) Family: This family of transporters is also involved in the efflux of a variety of compounds.

Resistance-Nodulation-Division (RND) Superfamily: Primarily found in Gram-negative bacteria, these transporters are a major contributor to intrinsic and acquired antibiotic resistance.

The development of resistance to a thiazole-containing compound like this compound in a biological system would likely involve a combination of these genetic, epigenetic, and biochemical mechanisms.

Comparative Mechanistic Analysis with Established Thiazole-Based Bioactives

To understand the potential mechanisms of action and resistance for this compound, it is useful to compare it with well-established bioactive compounds that also contain a thiazole ring.

Bleomycin (B88199):

Bleomycin is a glycopeptide antibiotic used as an anticancer agent. Its mechanism of action is complex and involves the binding of its bithiazole moiety to DNA. nih.gov

Mechanism of Action: Bleomycin chelates metal ions, such as iron, and in the presence of oxygen, generates reactive oxygen species (ROS). nih.govpatsnap.com These ROS cause single- and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. patsnap.compfizer.com The bithiazole portion of the molecule is crucial for its DNA binding activity. nih.gov

Resistance Mechanisms: Resistance to bleomycin can occur through several mechanisms, including increased DNA repair, altered drug transport, and enzymatic inactivation by bleomycin hydrolase, an enzyme that is notably deficient in the lungs and skin, contributing to the specific toxicities in these tissues. nih.gov

Epothilones:

Epothilones are a class of macrolide compounds with a thiazole side chain that have potent anticancer activity.

Mechanism of Action: Epothilones, similar to taxanes, act as microtubule-stabilizing agents. wikipedia.orgchemeurope.comnih.gov They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. wikipedia.orgchemeurope.comnih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately apoptosis. chemeurope.comnih.gov

Resistance Mechanisms: While epothilones can be effective in taxane-resistant tumors, resistance can still develop. nih.govascopubs.org Mechanisms of resistance include mutations in the β-tubulin gene that prevent drug binding and the overexpression of efflux pumps like P-glycoprotein. nih.gov

Comparative Insights for this compound:

Given the simpler structure of this compound compared to bleomycin and the epothilones, its mechanism of action is likely to be different. However, some general principles may apply:

Potential Targets: The thiazole ring is a versatile pharmacophore and can interact with a variety of biological targets. mdpi.comnih.gov Depending on its other substituents, a simple thiazole derivative could potentially act as an enzyme inhibitor, a receptor antagonist, or an antimicrobial agent by disrupting cell wall synthesis or other essential processes. ekb.egsapub.orgmdpi.com

Likely Resistance Mechanisms: If this compound demonstrates biological activity, resistance would likely arise through common mechanisms such as target modification, enzymatic inactivation, or increased efflux via pumps like P-gp or bacterial efflux systems.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dimethyl 1,3 Thiazol 5 Yl Methyl Amine Derivatives

Systematic Investigation of Structural Features Governing Biological Activity

Role of the 1,3-Thiazole Ring Substituents in Activity Modulation

The 1,3-thiazole ring is a versatile scaffold, and modifications to its substituents can dramatically alter the biological profile of the resulting derivatives. globalresearchonline.net The nature of these substituents, whether they are electron-donating or electron-withdrawing, significantly influences the molecule's basicity and nucleophilicity. globalresearchonline.net For instance, the introduction of a methyl group, an electron-donating group, can enhance these properties. globalresearchonline.net Conversely, incorporating a potent electron-withdrawing group, such as a nitro group, leads to a reduction in basicity and nucleophilicity. globalresearchonline.net

Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the thiazole (B1198619) ring. For example, in a series of thiazole derivatives studied for their antitumor activity, the presence of a p-chloro or p-methyl group on a phenyl ring attached to the thiazole, along with a simple methyl group on the thiazole ring itself (as a replacement for a dimethylamino group), was found to be crucial for activity. nih.gov Furthermore, m,p-dimethyl substitution on the phenyl ring was identified as essential for cytotoxic activity. nih.gov

The following table summarizes the impact of various substituents on the thiazole ring on the biological activity of its derivatives:

Substituent Effect on Biological Activity Reference
Methyl groupEnhances basicity and nucleophilicity globalresearchonline.net
Nitro groupReduces basicity and nucleophilicity globalresearchonline.net
p-Chloro/p-methyl on phenyl ring (with methyl on thiazole)Crucial for antitumor activity nih.gov
m,p-Dimethyl on phenyl ringEssential for cytotoxic activity nih.gov

Influence of the Dimethylamino Group and Methyl Linker

The dimethylamino group and the methyl linker are also key determinants of the biological activity of these compounds. SAR studies have shown that replacing the N,N-dimethyl group with other moieties can have a profound impact. For instance, the substitution of the N,N-dimethyl group with a phenyl ring was found to be essential for the activity of certain thiazole derivatives. nih.gov In other cases, replacing the N,N-dimethyl group with a simple methyl group was crucial for antitumor activity. nih.gov

Impact of Stereochemistry and Conformational Preferences

The three-dimensional arrangement of atoms, or stereochemistry, and the preferred spatial orientation of the molecule, known as conformational preference, are critical factors that can influence the biological activity of dimethyl[(1,3-thiazol-5-yl)methyl]amine derivatives. The specific stereoisomer of a compound can exhibit significantly different potency and efficacy due to its unique fit within the binding site of a biological target.

Conformational analysis, often aided by computational modeling, helps in understanding the energetically favorable shapes a molecule can adopt. mdpi.com For instance, in the case of 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, a related thiazole derivative, the oxadiazinane ring adopts a sofa conformation. researchgate.net This specific conformation, along with the orientation of the thiazole and oxadiazinane rings bridged by the methylene (B1212753) group, is a key structural feature. researchgate.net Such conformational details are vital for understanding how the molecule interacts with its target receptor.

Rational Design Principles for Optimizing Mechanistic Efficacy and Selectivity

The insights gained from SAR and SMR studies provide a foundation for the rational design of more potent and selective this compound derivatives. nih.govresearchgate.net By understanding which structural features are critical for activity, medicinal chemists can strategically modify the lead compound to enhance its therapeutic properties.

Key principles for rational design include:

Targeted Substitutions: Introducing or modifying substituents on the 1,3-thiazole ring to optimize interactions with the target protein. researchgate.net This could involve adding groups that can form hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

Conformational Restriction: Modifying the molecule to lock it into a more active conformation, thereby reducing the entropic penalty of binding to the target.

For example, based on SAR studies of a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, it was concluded that having a 2,4-dichlorophenyl or 4-methoxy-2-methylphenyl group at the N-3 position, an alkylamino group at the C-7 position with 3–4 carbons on both sides, and a small group like N-CH₃ at the C-2 position could be optimal for inhibitory effect. nih.gov This demonstrates a clear application of rational design based on systematic structural modifications.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools that provide deeper insights into the relationship between the chemical structure and biological activity of compounds. These methods use statistical and machine learning techniques to build mathematical models that can predict the activity of new, untested compounds.

In the study of thiazole derivatives, 2D-QSAR modeling has been employed to predict biological activity and understand the origin of this activity. Descriptors representing various molecular properties (topological, electronic, geometric, and physicochemical) are calculated for a series of compounds with known activities. researchgate.net These descriptors are then used to develop predictive models.

For instance, a QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J descriptor (related to molecular shape). The resulting models, developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), showed good predictive power. researchgate.net Such models can guide the design of new thiazole derivatives with potentially higher activity.

The following table showcases the performance of different QSAR models in a study of thiazole derivatives:

Model R² (Training) R²cv (Cross-validation) R²test (External Test) MSE (Mean Squared Error) Reference
MLR0.760.630.780.039 researchgate.net
ANN0.980.990.980.013 researchgate.net

Experimental and Computational Approaches for Defining Ligand-Target SMR

Understanding the Structure-Mechanism Relationship (SMR) requires a combination of experimental and computational techniques to elucidate how a ligand binds to its target and elicits a biological response.

Experimental approaches provide direct evidence of ligand-target interactions. These include:

X-ray Crystallography: This technique can determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution, revealing precise binding modes and interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of the ligand-protein complex in solution.

Mass Spectrometry-based techniques: Methods like Blackbody Infrared Radiative Dissociation (BIRD) can identify and quantify intermolecular hydrogen bonds within a desolvated protein-ligand complex. nih.gov

Computational approaches complement experimental data and provide insights that may be difficult to obtain experimentally. These include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to identify key binding interactions. Docking studies have been used to investigate the binding of thiazole derivatives to various targets, such as the tubulin active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of conformational changes and the stability of binding interactions.

By integrating these experimental and computational methods, a comprehensive picture of the ligand-target SMR can be developed, guiding the design of more effective and specific drugs.

Computational and Theoretical Chemistry Applications in Dimethyl 1,3 Thiazol 5 Yl Methyl Amine Research

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. nih.gov For thiazole (B1198619) derivatives, molecular docking studies have been instrumental in understanding their binding modes with various biological targets. nih.govnih.govmdpi.comekb.egnih.govresearchgate.netnih.govresearchgate.netmdpi.com These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and arene-arene interactions between the thiazole moiety and the amino acid residues of the target protein. nih.gov For instance, the sulfur atom of the thiazole ring can engage in noncovalent interactions, contributing to the stability of the ligand-receptor complex. nih.gov

While specific molecular docking studies on dimethyl[(1,3-thiazol-5-yl)methyl]amine are not extensively reported in the literature, the general principles derived from studies on analogous thiazole derivatives are applicable. For example, in a study on novel thiazole derivatives as potential tubulin polymerization inhibitors, docking results highlighted the crucial role of the thiazole ring in forming noncovalent bonds with the target protein. nih.gov Similarly, docking studies of thiazole-based compounds targeting DNA gyrase and topoisomerase IV have elucidated the binding interactions responsible for their inhibitory activity. ekb.eg

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the ligand-target complex over time. researchgate.net MD simulations can reveal the stability of the binding pose predicted by docking, the conformational changes in the protein and ligand upon binding, and the role of solvent molecules in the interaction. For thiazole-based anticancer agents, MD simulations have been used to confirm the stability of the ligand within the active site of the Bcl-2 protein, highlighting the importance of hydrophobic and hydrogen bonding interactions. researchgate.net

Table 1: Representative Molecular Docking Studies of Thiazole Derivatives

Thiazole Derivative ClassTarget ProteinKey Interactions ObservedReference
Thiazolyl CoumarinsBacterial and Fungal ProteinsInhibition patterns and binding ability nih.gov
Imidazo[2,1-b]thiazolesEGFR/HER2 Kinase, DHFRBinding interactions in the active site nih.gov
2,4-Disubstituted ThiazolesTubulinNoncovalent bindings involving the thiazole ring nih.gov
Thiazole-based HydrazonesDNA Gyrase BHydrogen bonding and hydrophobic interactions mdpi.com
N-(substituted-thiazol-2-yl)cinnamamidesSARS-CoV-2 Main ProteaseHydrogen bonds and arene-arene interactions nih.gov

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. tandfonline.comkbhgroup.inresearchgate.netresearchgate.netresearchgate.netacs.org These calculations provide valuable data on molecular orbitals, charge distribution, and various quantum chemical parameters that help in understanding the molecule's behavior. tandfonline.comkbhgroup.inresearchgate.net

Studies on various thiazole derivatives have utilized DFT to optimize molecular geometries, calculate frontier molecular orbital (HOMO-LUMO) energies, and predict spectroscopic properties such as FT-IR and UV-Visible spectra. tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. acs.org A smaller energy gap suggests higher reactivity. kbhgroup.in

For instance, DFT calculations on 2-(2-hydrazineyl)thiazole derivatives have been used to analyze their electronic parameters and explore their chemical reactivity. tandfonline.comkbhgroup.in Theoretical UV-Visible spectra computed using time-dependent DFT (TD-DFT) have shown good agreement with experimental spectra, validating the computational approach. tandfonline.com Furthermore, quantum chemical calculations have been employed to study the electronic and nonlinear optical properties of thiazole-based derivatives, suggesting their potential in materials science. researchgate.net

Table 2: Computed Properties of 2,4-Dimethylthiazole (B1360104)

PropertyValueReference
Molecular Weight113.18 g/mol nih.gov
XLogP3-AA1.8 nih.gov
Exact Mass113.02992040 Da nih.gov
Topological Polar Surface Area41.1 Ų nih.gov

In Silico Prediction of Mechanistic Pathways and Metabolic Transformations (in research models)

Computational methods are increasingly used to predict the metabolic fate of drug candidates, including those containing a thiazole ring. Quantum chemical calculations can provide insights into the biotransformation of thiazole-containing drugs by cytochrome P450 enzymes. acs.orgsemanticscholar.org These studies can predict the formation of reactive metabolites, which are often responsible for drug-induced toxicity. acs.org

Research has shown that thiazole and aminothiazole groups can be metabolized to form reactive species such as epoxides, S-oxides, and N-oxides. acs.orgsemanticscholar.org Quantum chemical studies have explored the energy barriers for these metabolic pathways, revealing that epoxidation is often a favorable route. acs.org The presence of an amino group, as in many bioactive thiazoles, can facilitate these metabolic transformations. acs.org

In silico tools can also predict the site of metabolism in a molecule. For the thiazole-containing compound thiabendazole, in silico methods identified the thiazole group as a potential site of metabolism, pointing towards epoxidation as a possible mechanism of time-dependent inhibition of CYP1A2. researchgate.netnih.gov Understanding these metabolic pathways is crucial for designing safer drug candidates by modifying the molecular structure to block or alter metabolic "hot spots."

Pharmacophore Modeling for Identifying Key Binding Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active molecules and can then be used to screen large compound libraries for new potential hits.

For thiazole-based compounds, the thiazole ring itself is often a key component of the pharmacophore. nih.gov In the design of new EGFR/HER2 and DHFR inhibitors, pharmacophore prediction was used to highlight the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety for anticancer activity. nih.gov The model revealed the crucial spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features necessary for potent inhibition.

While a specific pharmacophore model for this compound has not been published, the general pharmacophoric features of bioactive thiazole derivatives often include the thiazole ring as a central scaffold, with various substituents providing specific interactions with the target protein. nih.govnih.gov

Virtual Screening and Computational Design of Novel Analogs with Predicted Mechanistic Benefits

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach, often coupled with computational design, allows for the rational development of novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of thiazole derivatives, virtual screening has been employed to identify new anticancer agents. researchgate.net For example, a library of virtually designed thiazole-based molecules was subjected to docking and in silico ADME-Toxicity studies to select promising candidates for synthesis and biological evaluation. researchgate.net This approach led to the identification of several compounds with significant activity against cancer cell lines. researchgate.net

Similarly, the design and synthesis of novel thiazole derivatives as PI3K/mTOR dual inhibitors involved a computational study to evaluate the binding interactions of the designed compounds in the active site. nih.gov This rational design process, guided by computational insights, is a powerful strategy for developing new therapeutic agents based on the thiazole scaffold. The development of novel analogs of this compound could benefit from such in silico approaches to predict their potential biological activities and guide their synthesis.

Advanced Analytical Methodologies for Research on Dimethyl 1,3 Thiazol 5 Yl Methyl Amine

Spectroscopic Techniques for Mechanistic Characterization and Binding Studies

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of dimethyl[(1,3-thiazol-5-yl)methyl]amine and its interactions with biological macromolecules. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers unparalleled insights into ligand-protein binding at an atomic level. nih.gov

Advanced NMR for Ligand-Protein Interactions:

Techniques such as Saturation Transfer Difference (STD) NMR, Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be employed to study the binding of this compound to a target protein. nih.gov STD-NMR, for instance, identifies which protons of the ligand are in close proximity to the protein surface, thereby mapping the binding epitope.

Research Findings: In studies involving analogous thiazole-containing ligands, 2D NMR experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are used to monitor chemical shift perturbations in the protein's backbone upon ligand binding. These shifts can reveal the binding site and provide information on the conformational changes induced by the ligand. For this compound, specific protons, such as those on the thiazole (B1198619) ring and the dimethylamino group, would be expected to show significant changes in their chemical shifts upon binding to a target. nih.gov

NMR Technique Application for this compound Research Expected Outcome
¹H NMRStructural confirmation and purity assessment.Characteristic chemical shifts for thiazole ring, methyl, and dimethylamino protons.
¹³C NMRCarbon skeleton confirmation.Distinct signals for all carbon atoms, including those in the thiazole ring and the N-methyl groups.
STD-NMRIdentification of binding to a target protein.Enhancement of ligand proton signals in the presence of the protein, indicating binding.
¹H-¹³C HSQCMapping the protein binding site.Chemical shift changes in specific amino acid residues of the protein upon ligand binding.

Chromatographic and Hyphenated Techniques for Separation and Purity in Research Synthesis

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

Research Findings: For the analysis of amines, including dimethylamine (B145610), reversed-phase HPLC is commonly used. nih.gov A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a typical setup. nih.gov To enhance detection, especially at low concentrations, pre-column derivatization with a fluorogenic agent such as 9-fluorenylmethylchloroformate (FMOC-Cl) can be employed, followed by fluorescence detection (HPLC-FLD). nih.govresearchgate.net

Chromatographic Parameter Typical Conditions for Amine Analysis Relevance for this compound
Stationary Phase C18 (Reversed-Phase)Provides good retention and separation based on hydrophobicity.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.8) and Methanol/AcetonitrileAllows for the elution and separation of the polar amine compound from non-polar impurities. nih.gov
Detection UV-Vis (e.g., at 254 nm) or Fluorescence (with derivatization)The thiazole ring provides a chromophore for UV detection. Fluorescence offers higher sensitivity. nih.gov
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for analytical HPLC. nih.gov

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing a powerful tool for both qualitative and quantitative analysis.

Mass Spectrometry for Metabolite Identification and Reaction Pathway Analysis (in research models)

Mass spectrometry (MS) is a critical tool for elucidating the metabolic fate of compounds in research models. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for metabolites. nih.gov

Research Findings: The metabolism of thiazole-containing compounds can involve several pathways, including oxidation of the sulfur or nitrogen atoms in the thiazole ring, and N-demethylation of amine groups. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of a potential metabolite, and the resulting fragmentation pattern provides structural information that aids in its identification. ijpras.com For this compound, potential metabolic transformations could include N-demethylation to form the corresponding monomethyl and primary amine metabolites, as well as oxidation of the thiazole ring.

MS Technique Application in Metabolite Studies Information Gained for this compound
LC-MS (Full Scan) Initial screening for potential metabolites.Detection of ions with mass-to-charge ratios corresponding to predicted metabolites.
HRMS Determination of elemental composition.Accurate mass measurements to confirm the molecular formula of metabolites. nih.gov
MS/MS (Product Ion Scan) Structural elucidation of metabolites.Fragmentation patterns that reveal the site of metabolic modification (e.g., loss of a methyl group).

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structure Determination

To understand the precise binding mode of this compound to its biological target, high-resolution structural techniques are employed. X-ray crystallography and, for larger complexes, cryo-electron microscopy (cryo-EM) can provide atomic-level details of the ligand-protein interaction.

Research Findings: X-ray crystallography has been successfully used to determine the structures of various thiazole derivatives bound to their target proteins. elsevierpure.com These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and specificity. For this compound, a crystal structure of its complex with a target protein would definitively show the orientation of the thiazole ring and the dimethylaminomethyl side chain within the binding pocket. This information is invaluable for structure-based drug design and for understanding the mechanism of action. Cryo-EM is becoming increasingly important for studying large, flexible protein complexes that are not amenable to crystallization.

Structural Biology Technique Application Potential Insights for this compound
X-ray Crystallography Determination of the 3D structure of the ligand-target complex at atomic resolution.Precise orientation of the ligand in the binding site, identification of key interacting residues, and visualization of conformational changes. elsevierpure.com
Cryo-Electron Microscopy Structure determination of large protein complexes that are difficult to crystallize.Similar to X-ray crystallography but for larger and more dynamic systems.

Emerging Research Areas and Future Perspectives for Dimethyl 1,3 Thiazol 5 Yl Methyl Amine

Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation

A critical step in understanding the biological role of any new chemical entity is the utilization of appropriate experimental models. For a compound like dimethyl[(1,3-thiazol-5-yl)methyl]amine, future research will necessitate a tiered approach, starting with in vitro assays and progressing to more complex in vivo systems.

In Vitro Models: A variety of human cancer cell lines have been instrumental in evaluating the anticancer potential of thiazole (B1198619) derivatives. researchgate.net These models, such as hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon cancer (HCT116) cell lines, can be employed to assess the cytotoxic and antiproliferative effects of this compound. mdpi.comjpionline.org Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be a first step to determine the compound's impact on cell viability. mdpi.com To delve deeper into the mechanism of action, techniques like flow cytometry can be used to analyze the cell cycle and detect apoptosis induction. nih.gov For instance, studies on other 2-aminothiazole (B372263) derivatives have shown they can induce cell cycle arrest at the G0/G1 phase and promote apoptosis, processes that can be quantified using these methods. nih.gov

In Vitro Assay Purpose Example Application for Thiazole Derivatives
MTT AssayMeasures cell viability and metabolic activity.Determining the IC50 values of novel thiazole compounds in various cancer cell lines. mdpi.com
Flow CytometryAnalyzes cell cycle distribution and apoptosis.Detecting G0/G1 cell cycle arrest and apoptosis induction by 2-aminothiazole derivatives. nih.gov
Enzyme Inhibition AssaysQuantifies the inhibition of specific enzymes.Assessing the inhibitory activity of thiazole compounds against kinases like CK2 and PI3K/mTOR. nih.gov
Western BlottingDetects specific proteins in a sample.Examining the upregulation or downregulation of key proteins in signaling pathways affected by thiazole treatment. nih.gov

In Vivo Models: Promising results from in vitro studies would warrant investigation in animal models to understand the compound's physiological effects. Based on the known activities of related compounds, mouse models of cancer and inflammation would be highly relevant. nih.govresearchgate.net For example, xenograft models, where human cancer cells are implanted into immunocompromised mice, could be used to evaluate the antitumor efficacy of this compound in a living organism. nih.gov Similarly, animal models of inflammation, such as carrageenan-induced paw edema in rats, could be employed to investigate potential anti-inflammatory properties. nih.gov

Exploration of Synergistic Mechanistic Interactions in Combination Strategies

The future of many therapeutic interventions, particularly in oncology, lies in combination therapies that target multiple pathways to enhance efficacy and overcome drug resistance. Thiazole derivatives have shown promise in synergistic combinations. For instance, some thiazoleamides have demonstrated synergistic antifungal effects when combined with other agents. acs.org

A key area of future research for this compound will be to explore its potential for synergistic interactions with established drugs. In cancer research, this could involve combining it with standard chemotherapeutic agents or targeted therapies. For example, some thiazole derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, a pathway often dysregulated in cancer. nih.gov Combining this compound with a known PI3K or mTOR inhibitor could lead to enhanced anticancer activity. Similarly, exploring combinations with anti-inflammatory drugs in models of inflammatory diseases could reveal synergistic effects. nih.gov

Combination Strategy Potential Rationale Example from Related Thiazoles
Combination with standard chemotherapyOvercoming drug resistance, enhancing cytotoxicity.Thiazole derivatives in combination with other anticancer agents to improve efficacy. nih.gov
Combination with targeted therapies (e.g., kinase inhibitors)Dual pathway inhibition, synergistic signaling disruption.Thiazole compounds targeting the PI3K/mTOR pathway, suggesting potential for combination with other inhibitors in this pathway. nih.gov
Combination with anti-inflammatory drugsMulti-pronged approach to inflammatory processes.Indole and imidazole[2,1-b]thiazole hybrids showing potent anti-inflammatory effects. nih.gov

Identification of Unexplored Biological Targets for Thiazole-Containing Amines

While many thiazole derivatives have been studied, the full spectrum of their biological targets remains to be elucidated. A significant future direction for this compound research will be the identification of novel or underexplored molecular targets.

Recent studies on other thiazole compounds have pointed towards several promising target classes. Protein kinases are a major area of focus, with various thiazole derivatives showing inhibitory activity against enzymes like casein kinase 2 (CK2), the PI3K/mTOR pathway, and Aurora kinases. nih.govacs.org The androgen receptor has also been identified as a target for certain thiazole-based inhibitors, with potential applications in prostate cancer. nih.gov Furthermore, enzymes like topoisomerase II, which are crucial for DNA replication, have been shown to be inhibited by some thiazole derivatives. nih.gov Computational methods like molecular docking are often employed as a first step to predict the binding of thiazole compounds to the active sites of these proteins. jpionline.org

Future research on this compound could involve screening it against a panel of these known thiazole targets. Additionally, unbiased approaches could be used to identify entirely new targets, potentially revealing novel therapeutic applications.

Potential Target Class Example Targets for Thiazole Derivatives Relevance
Protein KinasesCK2, PI3K/mTOR, Aurora Kinase, B-RAFV600ECancer, Inflammatory Diseases nih.govacs.org
Nuclear ReceptorsAndrogen ReceptorProstate Cancer nih.gov
DNA-Interacting EnzymesTopoisomerase IICancer nih.gov
Other EnzymesCOX/LOXInflammation nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Research

The advent of "omics" technologies provides powerful tools for gaining a comprehensive understanding of the cellular response to a new compound. For this compound, proteomics and metabolomics could offer invaluable insights into its mechanism of action.

Proteomics: This technology can be used to analyze changes in the entire protein landscape of cells upon treatment with the compound. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify the direct binding partners of a tagged version of the compound. nih.gov Another approach is to quantify changes in protein expression levels in treated versus untreated cells, which can reveal the downstream effects of the compound on various signaling pathways. scilit.com For example, proteomic analysis of cancer cells treated with a thiazole derivative could identify upregulated or downregulated proteins involved in apoptosis or cell cycle regulation.

Metabolomics: This field focuses on the global analysis of small molecule metabolites in a biological system. By comparing the metabolic profiles of cells before and after treatment with dimethyl[(1,3-thiazol-yl)methyl]amine, researchers could identify metabolic pathways that are perturbed by the compound. This could reveal, for instance, if the compound affects energy metabolism or the synthesis of key cellular building blocks. Mechanistic studies on other small molecules have successfully used metabolomics to understand their effects on cellular processes. nih.gov

The integration of proteomics and metabolomics data can provide a holistic view of the cellular response to this compound, helping to build a comprehensive picture of its mechanism of action.

Unconventional Derivatization Strategies for Enhancing Mechanistic Understanding and Probe Development

To facilitate the study of a compound's mechanism of action, it is often necessary to create derivatized versions that can be used as molecular probes. For this compound, several unconventional derivatization strategies could be employed.

Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for its visualization within living cells, providing information about its subcellular localization and potential sites of action. nih.gov The synthesis of fluorescent thiazole derivatives has been reported, demonstrating the feasibility of this approach. nih.govrsc.orgresearchgate.netnih.govrsc.org For example, a fluorescently labeled this compound could be used in fluorescence microscopy to determine if it accumulates in specific organelles, such as the mitochondria or the nucleus.

Biotinylated Probes: Biotinylation involves attaching a biotin (B1667282) molecule to the compound of interest. researchgate.net This biotin tag can then be used to pull down the compound and any interacting proteins from cell lysates using streptavidin-coated beads. nih.gov This technique, known as affinity-based proteomics, is a powerful tool for identifying the direct molecular targets of a compound. nih.gov The synthesis of biotinylated probes for various applications is a well-established strategy in chemical biology.

These derivatization strategies would provide essential tools for dissecting the molecular mechanisms of this compound and identifying its cellular binding partners.

Q & A

Q. Table 1: Substituent Effects on Antimicrobial Activity

Substituent on ThiazoleMIC (μg/mL) vs S. aureusReference
-H (Parent compound)32
-Cl8
-CF₃16

Advanced: How to optimize reaction yields and purity?

Methodological Answer:

  • Parameter screening : Use design of experiments (DoE) to vary temperature, solvent, and catalyst loading (Table 2) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
  • Yield tracking : Monitor by TLC and quantify via HPLC with internal standards .

Q. Table 2: Reaction Optimization for Substitution Synthesis

ConditionYield (%)Purity (%)Reference
DMF, 80°C, 12h7295
THF, RT, 24h4588
EtOH, reflux, 6h6892

Advanced: How to validate synthetic intermediates and avoid side products?

Methodological Answer:

  • In-line analytics : Use ReactIR to monitor reaction progress and detect intermediates (e.g., imine formation) .
  • Byproduct identification : Employ GC-MS or HRMS to characterize unexpected peaks, such as dimerization products .
  • Mechanistic studies : Isotope labeling (e.g., ¹⁵N-dimethylamine) to trace reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.